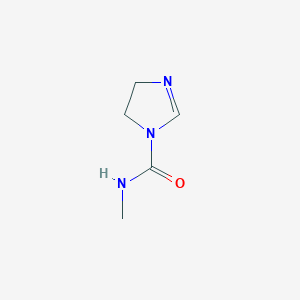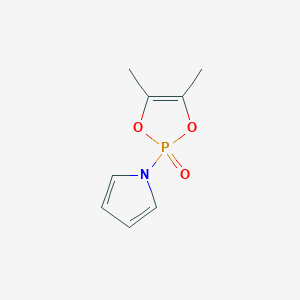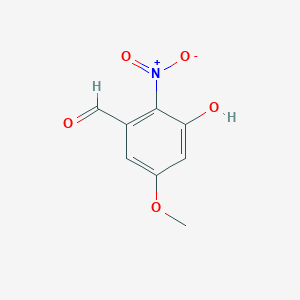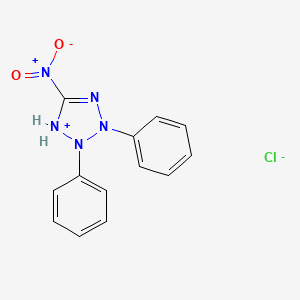
N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide can be achieved through various methods. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the acid-catalyzed methylation of imidazole using methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, is often employed for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: An aromatic heterocyclic compound used as a solvent and precursor to ionic liquids.
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: Known for its applications in medicinal chemistry.
Uniqueness: N-Methyl-4,5-dihydro-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
65962-68-7 |
|---|---|
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
N-methyl-4,5-dihydroimidazole-1-carboxamide |
InChI |
InChI=1S/C5H9N3O/c1-6-5(9)8-3-2-7-4-8/h4H,2-3H2,1H3,(H,6,9) |
Clé InChI |
TVYMGNZXLIRIHP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)





![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
